molecular formula C28H28FN5O2 B2892354 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 897611-71-1

3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2892354
CAS No.: 897611-71-1
M. Wt: 485.563
InChI Key: UAYPGSYUSOTNKH-UHFFFAOYSA-N
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Description

3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
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Biological Activity

The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , with CAS number 897611-71-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to collate and analyze the available data on its biological effects, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C28H28FN5O2C_{28}H_{28}FN_5O_2 with a molecular weight of 485.6 g/mol . The structure consists of multiple pharmacophores, including a fluorophenyl group, piperazine, and pyridine derivatives, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H28FN5O2
Molecular Weight485.6 g/mol
CAS Number897611-71-1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, pyridine derivatives have been shown to inhibit various cancer cell lines, suggesting that the compound may also possess similar effects. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the pyridine ring enhances cytotoxicity against cancer cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The piperazine moiety in this compound could potentially interact with neurotransmitter receptors, influencing central nervous system (CNS) functions. Research has shown that modifications in piperazine can lead to enhanced binding affinity for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Antimicrobial Properties

Compounds containing pyridine and piperazine structures have demonstrated antimicrobial activities against various pathogens. The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission and neuronal excitability.
  • Antioxidant Activity : The hydroxy group present in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Case Study 1 : A study on a related pyridine derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating potent anticancer activity.
  • Case Study 2 : Another investigation revealed that a piperazine-based compound improved cognitive function in animal models of depression, suggesting potential applications in neuropharmacology.

Properties

IUPAC Name

3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O2/c1-20-17-24(35)26(28(36)34(20)19-23-9-2-4-11-30-23)27(21-7-6-8-22(29)18-21)33-15-13-32(14-16-33)25-10-3-5-12-31-25/h2-12,17-18,27,35H,13-16,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYPGSYUSOTNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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